REACTION_CXSMILES
|
[C:1]([O-:4])(=O)[CH3:2].[C:5]([O-:8])(=O)C.[C:9]([O-])(=O)[CH3:10].[C:13]([O-])(=O)[CH3:14].[Pb+4].[C:18](=O)([O-])[O-].[K+].[K+].[CH:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CCCCCC>[CH2:18]([O:4][CH:1]([CH2:2][CH2:13][CH2:14][CH2:9][CH3:10])[CH:5]=[O:8])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1.2.3.4,5.6.7|
|
Name
|
lead tetraacetate
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Name
|
diol
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through Celite 545
|
Type
|
WASH
|
Details
|
the filtrate was washed with saturated sodium bicarbonate aqueous solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with hexane twice
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl ether : hexane=1:2 (volume))
|
Type
|
CUSTOM
|
Details
|
to give
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |